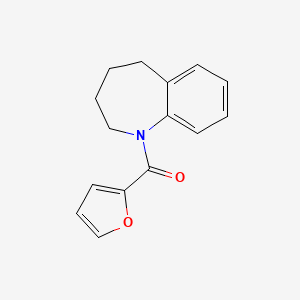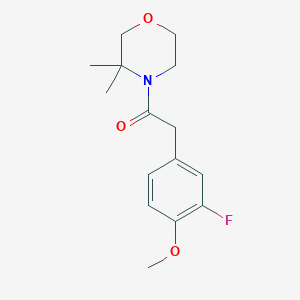![molecular formula C13H14ClFN4O B7513854 3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513854.png)
3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CFMU, and it has been found to have a wide range of biochemical and physiological effects that make it an attractive candidate for further investigation.
Mécanisme D'action
The mechanism of action of CFMU is complex and not fully understood. It is believed to act on a variety of molecular targets, including enzymes and receptors, to produce its biological effects. CFMU has been found to inhibit the activity of certain enzymes involved in inflammatory processes, which may contribute to its anti-inflammatory effects. It has also been found to bind to certain receptors in the brain, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
CFMU has a wide range of biochemical and physiological effects, which have been extensively studied in vitro and in vivo. It has been found to inhibit the production of inflammatory cytokines, which are involved in the immune response. CFMU has also been found to induce apoptosis, or programmed cell death, in certain cancer cells, which may contribute to its antitumor effects. In addition, CFMU has been found to have neuroprotective effects, which may be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CFMU has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it readily available for research purposes. CFMU also has a wide range of biological effects, which makes it a versatile tool for investigating various scientific questions. However, one limitation of CFMU is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the experimental results.
Orientations Futures
There are many future directions for research on CFMU. One potential application is in the development of new drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. CFMU may also have potential applications in the treatment of cancer and neurological disorders, and further research in these areas is warranted. In addition, there is a need for further investigation into the mechanism of action of CFMU, which may provide insights into its biological effects and potential therapeutic applications.
Conclusion:
In conclusion, CFMU is a promising compound for use in scientific research. It has a wide range of biochemical and physiological effects, and it has potential applications in the development of new drugs for the treatment of various diseases. While there are still many unanswered questions regarding its mechanism of action, further research on CFMU is likely to yield important insights into its biological effects and potential therapeutic applications.
Méthodes De Synthèse
The synthesis method for CFMU involves the reaction of 5-chloro-2-fluoroaniline with 1-methyl-4-(methylamino)pyrazole in the presence of a suitable catalyst. The resulting product is then treated with methyl isocyanate to form the final compound. This synthesis method has been optimized over the years to improve yield and purity, and it is now a well-established protocol for the production of CFMU.
Applications De Recherche Scientifique
CFMU has been investigated for its potential applications in a variety of scientific research areas. It has been found to have anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for drug development. CFMU has also been studied for its effects on the central nervous system, and it has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-(5-chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN4O/c1-18(7-9-6-16-19(2)8-9)13(20)17-12-5-10(14)3-4-11(12)15/h3-6,8H,7H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSURECQBWQWNEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)NC2=C(C=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)
![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)
![Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)

![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)


![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)
![methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7513850.png)

![Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513871.png)

![2-methyl-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7513883.png)